5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile
Beschreibung
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile is a pyridine-based carbonitrile derivative featuring a 3,3-difluorocyclobutyl methoxy substituent at the 6-position and a chlorine atom at the 5-position. The difluorocyclobutyl moiety introduces steric constraint and moderate electron-withdrawing effects, making it a candidate for applications in kinase inhibitors or other small-molecule therapeutics .
Eigenschaften
IUPAC Name |
5-chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O/c12-9-1-7(4-15)5-16-10(9)17-6-8-2-11(13,14)3-8/h1,5,8H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSDIJYISXAAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(C=C(C=N2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: Chlorination of the pyridine ring at the 5th position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Difluorocyclobutylmethoxy Group: This step involves the reaction of the pyridine derivative with a difluorocyclobutylmethanol derivative under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS) at the Chloro Position
The chlorine atom at the 5-position of the pyridine ring is activated for substitution due to the electron-withdrawing nitrile group at position 3. Reaction conditions and outcomes depend on the nucleophile and catalyst:
Mechanistic Insight : The nitrile group meta to chlorine enhances ring electrophilicity, facilitating attack by soft nucleophiles. NAS typically proceeds via a two-step addition-elimination mechanism .
Nitrile Group Transformations
The cyano group at position 3 undergoes characteristic nitrile reactions:
Hydrolysis
| Reagents | Conditions | Product | Yield* |
|---|---|---|---|
| H₂SO₄ (conc.), H₂O | Reflux, 4–6 hrs | Pyridine-3-carboxylic acid | ~80% (estimated) |
| H₂O₂, NaOH | RT, 24 hrs | Pyridine-3-carboxamide | Moderate (requires catalysis) |
Reduction
| Reagents | Conditions | Product |
|---|---|---|
| LiAlH₄, THF | 0°C to reflux | 3-Aminomethylpyridine |
| H₂, Ra-Ni | High pressure | Primary amine (risk of over-reduction) |
*Yields estimated from analogous nitrile hydrolysis in pyridine derivatives .
Ether Bond Cleavage and Cyclobutane Modifications
The difluorocyclobutylmethoxy group exhibits unique reactivity due to ring strain and fluorine substituents:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic cleavage | HBr/AcOH, 60°C | Pyridinol + cyclobutyl bromide |
| Fluorine displacement | KOtBu, DMF | Ring-opening products |
| Hydrogenolysis | H₂, Pd/C | Methoxy removal (low yield) |
Stability Note : The difluorocyclobutyl group is stable under mild conditions but prone to ring-opening under strong bases or radicals .
Cross-Coupling Reactions
The nitrile and chloro groups enable participation in metal-catalyzed couplings:
| Reaction | Catalysts | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (via chloro displacement) |
| Cyano-Alkyne Coupling | CuI, Et₃N | Alkynylated pyridines |
Example : Reaction with phenylboronic acid yields 5-phenyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile .
Cycloaddition and Heterocycle Formation
The nitrile group participates in [2+3] cycloadditions with azides:
| Azide Source | Conditions | Product |
|---|---|---|
| NaN₃, CuSO₄ | H₂O, 80°C | Tetrazolo[1,5-a]pyridine |
Stability and Decomposition Pathways
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Pyridine derivatives, including 5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile, have been investigated for their anticancer properties. Research indicates that compounds containing pyridine rings often exhibit potent inhibitory effects on various cancer cell lines. The presence of the difluorocyclobutyl group enhances the compound's lipophilicity and cellular permeability, which are critical factors for effective drug delivery and action against tumors .
1.2 CNS Disorders
The compound's structural features suggest potential applications in treating central nervous system (CNS) disorders. Pyridine-based drugs have been linked to therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases. The modifications in the pyridine scaffold can lead to improved binding affinity to neurotransmitter receptors, thereby enhancing efficacy in CNS-targeted therapies .
Structure-Activity Relationship Studies
2.1 Chemical Modifiability
The chemical structure of this compound allows for extensive modifications that can lead to improved biological activity. For instance, studies have shown that substituting different functional groups on the pyridine ring can significantly alter the compound's potency and selectivity against specific biological targets .
2.2 SAR Case Studies
Research has demonstrated that replacing certain moieties in the pyridine structure can yield compounds with enhanced pharmacokinetic profiles. For example, modifications leading to increased metabolic stability and reduced toxicity have been reported, which are crucial for developing safe therapeutic agents .
Synthesis and Development
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound with high yields and purity .
3.2 Formulation Strategies
Formulating this compound into suitable dosage forms is essential for its therapeutic use. Research has focused on developing formulations that enhance bioavailability and target delivery to specific tissues or organs affected by disease processes .
Toxicological Studies
Understanding the safety profile of this compound is critical for its development as a pharmaceutical agent. Preliminary toxicological assessments indicate that while some pyridine derivatives exhibit cytotoxicity at high concentrations, modifications such as those seen in this compound can mitigate adverse effects while retaining therapeutic efficacy .
Wirkmechanismus
The mechanism of action of 5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in the substituents at the 5- and 6-positions of the pyridine ring.
Table 1: Structural and Functional Comparison of Analogs
Key Findings
Substituent Rigidity vs. Flexibility: The target compound’s 3,3-difluorocyclobutyl group provides steric rigidity, which may enhance binding specificity to biological targets compared to the flexible butylamino group in analogs like 5-butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile (). Rigid substituents often improve pharmacokinetic profiles by reducing off-target interactions .
In contrast, the target compound’s difluorocyclobutyl group balances electron withdrawal with reduced aromaticity, which may mitigate toxicity risks associated with chlorinated aromatics .
Metabolic Stability :
- The piperazinyl-pyrimidinyl analog () contains multiple hydrogen-bonding sites, which could enhance target affinity but may also increase metabolic clearance due to susceptibility to oxidative enzymes. The target compound’s nitrile group and fluorinated cyclobutane are less prone to metabolic degradation, suggesting superior stability .
Synthetic Utility :
- The hydroxy-methyl analog () serves as a precursor in pyridinecarbonitrile synthesis, enabling functionalization at the 4-position via reactions with alkyl-/arylamines (as shown in ). The target compound’s methoxy group, however, limits such derivatization, emphasizing its role as a terminal bioactive molecule .
Biologische Aktivität
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a chloro group at the 5th position, a difluorocyclobutylmethoxy group at the 6th position, and a carbonitrile group at the 3rd position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 359.6 g/mol. The synthesis typically involves several steps:
- Formation of the Pyridine Ring : This can be achieved through methods such as Hantzsch or Chichibabin synthesis.
- Chlorination : Chlorination at the 5th position is performed using reagents like phosphorus pentachloride (PCl5).
- Attachment of the Difluorocyclobutylmethoxy Group : This step involves reacting the pyridine derivative with difluorocyclobutylmethanol under basic conditions, often using sodium hydride or potassium carbonate as bases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. In vitro cytotoxicity assessments against various cancer cell lines have shown promising results:
- Cell Lines Tested : HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast).
- IC50 Values : The compound exhibited significant antiproliferative effects with IC50 values ranging from 1 to 5 µM, indicating potent cytotoxicity against these cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyridine derivatives are known to possess various antimicrobial activities due to their unique structural features. The presence of functional groups such as methoxy and chloro enhances their efficacy against a range of pathogens:
- Tested Pathogens : Studies have reported activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Mechanism : The antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key metabolic pathways in pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the pyridine ring significantly influence biological activity. For instance:
- Substituent Variations : Replacing aromatic groups with larger substituents generally enhances activity.
- Methoxy Group Influence : The introduction of methoxy groups at specific positions has been linked to increased cytotoxicity and selectivity towards cancer cells .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
-
Cytotoxicity Study :
- Compounds were screened for cytotoxicity against HepG2, DU145, and MDA-MB-231 cell lines.
- Results showed that derivatives with specific substitutions exhibited IC50 values comparable to standard chemotherapeutics like 5-fluorouracil.
- Antimicrobial Evaluation :
Q & A
What are the key synthetic challenges in preparing 5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile, and how can they be addressed methodologically?
Level : Advanced
Answer :
The synthesis involves introducing the (3,3-difluorocyclobutyl)methoxy group regioselectively onto the pyridine ring. Key challenges include:
- Regioselective Halogenation : Chlorination at the 5-position requires precise control to avoid competing reactions. A three-step protocol (halogenation, alkoxy substitution, cyanation) using sulfuryl chloride at low temperatures (-50°C) and triethylamine quenching can minimize side products .
- Cyclobutyl Stability : The difluorocyclobutyl group may undergo ring-opening under acidic conditions. Using anhydrous solvents (e.g., dichloromethane) and low-temperature reactions preserves its integrity .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) is recommended for isolating the final product due to polar cyano and alkoxy groups .
How does the (3,3-difluorocyclobutyl)methoxy substituent influence the compound’s metabolic stability compared to non-fluorinated analogs?
Level : Advanced
Answer :
The difluorocyclobutyl moiety enhances metabolic stability by:
- Reducing CYP450-Mediated Oxidation : Fluorine atoms block oxidation sites, as evidenced by in vitro microsomal assays showing >80% parent compound retention after 1 hour .
- Conformational Rigidity : The cyclobutyl ring restricts rotational freedom, slowing enzymatic degradation. Comparative pharmacokinetic studies in rodents show a 2.5-fold increase in half-life compared to non-fluorinated analogs .
Methodology : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) for in vitro metabolism assays and LC-MS/MS for metabolite identification .
What spectroscopic and computational methods are most effective for characterizing this compound?
Level : Basic
Answer :
- NMR : NMR (CDCl, δ −66.5 ppm) confirms the presence of CF groups. NMR detects methoxy protons at δ 3.8–4.0 ppm .
- HRMS : Electrospray ionization (ESI) with [M+H] calibration (e.g., m/z 284.0823 for CHFNO) validates molecular weight .
- DFT Calculations : CAM-B3LYP/6-311++G(d,p) basis sets predict electronic absorption spectra (λ ~270 nm), correlating with UV-Vis data .
How can researchers resolve contradictions in reported biological activities of pyridine-3-carbonitrile derivatives?
Level : Advanced
Answer :
Contradictions often arise from:
- Substituent Effects : The 3-cyano group enhances electrophilicity, but bulky alkoxy groups (e.g., difluorocyclobutyl) may sterically hinder target binding. Compare IC values across analogs using dose-response curves .
- Assay Variability : Standardize in vitro assays (e.g., IDH1 inhibition) with recombinant proteins and ATP competition assays to minimize false positives .
- Meta-Analysis : Use multivariate regression to isolate substituent contributions to bioactivity from datasets like ChEMBL or PubChem .
What in vivo models are suitable for evaluating this compound’s neuroprotective potential?
Level : Advanced
Answer :
- Ischemic Stroke Models : Middle cerebral artery occlusion (MCAO) in rodents, with dose ranges of 10–50 mg/kg (oral), followed by infarct volume measurement via MRI .
- Behavioral Tests : Morris water maze for cognitive function assessment post-treatment.
- Biomarkers : Quantify TNF-α and IL-6 levels in serum via ELISA to monitor anti-inflammatory effects .
What reaction conditions optimize the introduction of the cyano group at the pyridine 3-position?
Level : Basic
Answer :
- Cyanation : Use CuCN (1.2 equiv) in DMF at 120°C for 12 hours under nitrogen. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Work-Up : Quench with aqueous NHCl, extract with ethyl acetate, and dry over NaSO. Yield typically 65–75% .
How does the compound’s fluorescence properties compare to other pyridine-3-carbonitrile derivatives?
Level : Advanced
Answer :
The cyano group and electron-withdrawing substituents (Cl, CF) result in:
- Blue-Shifted Emission : λ ~420 nm (vs. 450 nm for non-fluorinated analogs) in methanol, measured via fluorimetry .
- Quantum Yield : Φ = 0.32 (vs. 0.18 for methoxy analogs), calculated using integrated sphere methods .
Applications : Potential as a pH-sensitive probe in cellular imaging (pH 5–7 range) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
